molecular formula C10H18N2O B15058799 2-(Cyclopropylamino)-1-(pyrrolidin-1-yl)propan-1-one

2-(Cyclopropylamino)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B15058799
M. Wt: 182.26 g/mol
InChI Key: KFIMCSCXHINEFY-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopropylamino group and a pyrrolidinyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-1-(pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with an appropriate electrophile to form the cyclopropylamino intermediate.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where pyrrolidine reacts with an appropriate leaving group on the intermediate.

    Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction, typically using a ketone precursor.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropylamino)-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-1-(pyrrolidin-1-yl)butan-1-one
  • 2-(Cyclopropylamino)-1-(pyrrolidin-1-yl)pentan-1-one

Uniqueness

2-(Cyclopropylamino)-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2-(cyclopropylamino)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C10H18N2O/c1-8(11-9-4-5-9)10(13)12-6-2-3-7-12/h8-9,11H,2-7H2,1H3

InChI Key

KFIMCSCXHINEFY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)NC2CC2

Origin of Product

United States

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